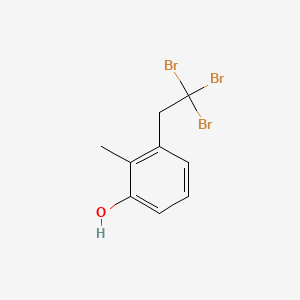
Phenol, tribromoethylmethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, tribromoethylmethyl- is a brominated derivative of phenol, characterized by the presence of three bromine atoms and an ethylmethyl group attached to the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, tribromoethylmethyl- typically involves the bromination of phenol. The reaction is carried out by treating phenol with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination of the phenol ring.
Industrial Production Methods
On an industrial scale, the production of Phenol, tribromoethylmethyl- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and advanced separation techniques ensures the purity and quality of the final product.
化学反应分析
Types of Reactions
Phenol, tribromoethylmethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various brominated phenols, quinones, and substituted phenols, depending on the specific reaction conditions and reagents used.
科学研究应用
Phenol, tribromoethylmethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antiseptic or disinfectant.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of Phenol, tribromoethylmethyl- involves its interaction with biological molecules, leading to the disruption of cellular processes. The bromine atoms enhance the compound’s reactivity, allowing it to interact with proteins, nucleic acids, and other cellular components. This interaction can result in the inhibition of microbial growth and other biological effects.
相似化合物的比较
Similar Compounds
Phenol: The parent compound, known for its antiseptic properties.
Tribromophenol: A brominated derivative with similar chemical properties.
Ethylmethylphenol: A derivative with different substituents on the phenol ring.
Uniqueness
Phenol, tribromoethylmethyl- is unique due to the combination of bromine atoms and the ethylmethyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
104155-15-9 |
|---|---|
分子式 |
C9H9Br3O |
分子量 |
372.88 g/mol |
IUPAC 名称 |
2-methyl-3-(2,2,2-tribromoethyl)phenol |
InChI |
InChI=1S/C9H9Br3O/c1-6-7(5-9(10,11)12)3-2-4-8(6)13/h2-4,13H,5H2,1H3 |
InChI 键 |
GZCHIDYRCDLLQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1O)CC(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



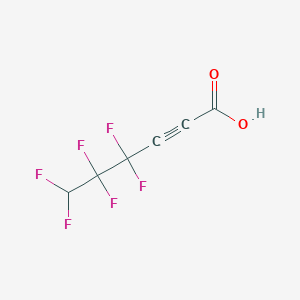
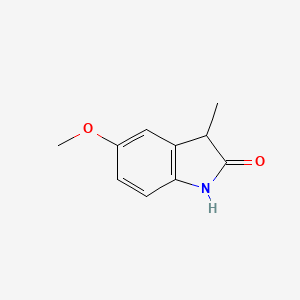
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)
![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)

![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
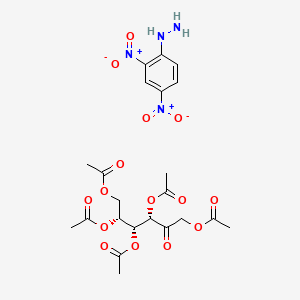
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
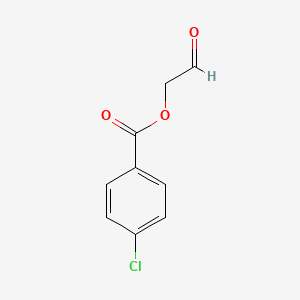
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
